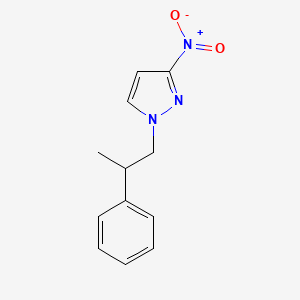

3-Nitro-1-(2-phenylpropyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazoles, which include compounds like “3-Nitro-1-(2-phenylpropyl)-1H-pyrazole”, are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

Triazoles can be synthesized using various methods. For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Molecular Structure Analysis

The molecular structure of triazoles comprises three nitrogen atoms and two carbon atoms. There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Applications De Recherche Scientifique

Structural Analysis and Material Properties

3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine : The study of this compound, which shares structural similarity with 3-Nitro-1-(2-phenylpropyl)-1H-pyrazole, reveals its crystal structure and intermolecular interactions. The molecular structure is stabilized by hydrogen bonds, forming sheets that could influence material properties (S. Hernández-Ortega et al., 2012).

Optical and Non-Linear Optical Properties

Versatile optical materials : Pyrazoline derivatives, including those related to this compound, demonstrate fluorescence and non-linear optical properties. The study shows that by modifying the substituent in the phenyl ring, it's possible to tune the physical properties of these compounds for potential use in optical materials and liquid crystals (J. Barberá et al., 1998).

Synthesis and Reactivity

The synthesis of heteroaromatic nitro compounds from 3-nitrochromone : This paper discusses the synthesis of pyrazolyl nitro derivatives, highlighting the versatility of nitro pyrazoles in chemical synthesis. These reactions proceed with significant yields, providing insights into the reactivity of nitro-substituted pyrazoles and their potential applications in developing new compounds (G. Haas et al., 1981).

Energetic Materials

Novel Highly Energetic Pyrazoles : This research introduces a family of energetic compounds, nitropyrazoles bearing a trinitromethyl moiety, showcasing their potential as high-energy dense oxidizers. These compounds are characterized by their high density and promising energetic performance, indicating their application in environmentally benign energetic materials (I. Dalinger et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

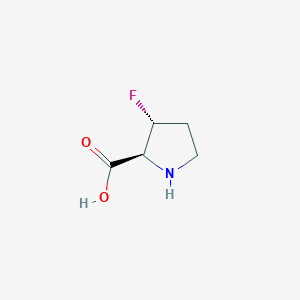

IUPAC Name |

3-nitro-1-(2-phenylpropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-10(11-5-3-2-4-6-11)9-14-8-7-12(13-14)15(16)17/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNNCOFVHBBNNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)[N+](=O)[O-])C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide](/img/structure/B2820511.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2820528.png)

![3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2820529.png)

![Tert-butyl 3-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B2820533.png)